Aladorian, also known as ARM036, is classified as an investigational antiarrhythmic agent. It is part of a new class of drugs designed to address cardiac arrhythmias, particularly in conditions like heart failure. This compound has shown promise in preclinical studies for its ability to modulate ion channels involved in cardiac action potentials, thereby influencing heart rhythm and excitability . Aladorian is notable for its unique mechanism of action compared to traditional antiarrhythmic drugs, which often have a broader range of side effects.
The synthesis of Aladorian involves several complex steps designed to create its benzothiazepine core structure. While specific proprietary methods are not fully disclosed, a general synthetic route includes the use of various solvents and reagents. For example, one method involves dissolving the compound in a mixture of tetrahydrofuran, methanol, and sodium hydroxide, followed by stirring at room temperature for several hours before acidification. The synthesis parameters such as temperature, time, and concentration are crucial for achieving the desired purity and yield.
Aladorian's molecular structure is characterized by its benzothiazepine framework, which is significant for its pharmacological properties. The precise three-dimensional arrangement of atoms influences how the compound interacts with various ion channels in the heart. Although detailed structural data may be proprietary, it is known that the configuration allows for selective binding to sodium and calcium channels, which are pivotal in regulating cardiac action potentials .
While comprehensive data on Aladorian's physical and chemical properties are still emerging, some characteristics have been noted in preliminary studies. It is typically presented as a solid compound with specific melting points and solubility profiles that facilitate its formulation into therapeutic agents. Understanding these properties is crucial for developing effective delivery mechanisms and dosage forms .
Aladorian holds significant potential in various scientific applications, particularly within cardiology. Its primary application is as an antiarrhythmic agent aimed at treating patients with heart failure or other cardiac conditions characterized by arrhythmias. Additionally, ongoing research may explore its utility in other areas such as metabolic disorders or conditions where ion channel modulation could provide therapeutic benefits . As research progresses, further applications may emerge based on its pharmacological profile.
Benzothiazepines are heterocyclic compounds featuring a fused seven-membered thiazepine ring and benzene moiety. Their structural versatility permits substitutions at positions C-2, C-3, and N-5, enabling fine-tuning of pharmacological activity. Aladorian exemplifies this flexibility with its ortho-methoxy phenyl group and carboxylated side chain (SMILES: O=C(C(N1CCSC2=CC=C(C=C2C1)OC)=O)O), which enhance RyR2 binding affinity and metabolic stability [2] [4].
Table 1: Structural Motifs in Clinically Relevant Benzothiazepines
Compound | R₁ | R₂ | Primary Target | Therapeutic Use |
---|---|---|---|---|
Aladorian | o-OCH₃ | -COOH | RyR2 | Anti-arrhythmia |
Diltiazem | p-SO₂CH₃ | -N(CH₃)₂ | L-type Ca²⁺ channel | Hypertension, angina |
Aladorian originated from foundational research on ryanodine receptor physiology at Columbia University (2004). ARMGO Pharma (now RyCarma Therapeutics) advanced it through preclinical development, leveraging mechanistic insights into RyR2’s role in calcium dysregulation [8].
Strategic Licensing: A 14-year partnership with Servier Pharmaceuticals supported Phase II trials for heart failure applications. Though discontinued post-Phase II, RyCarma retains global rights, with recent funding ($12.5M) enabling trials for RyR1-related myopathies [8].
Clinical Development Status:ARM210, a structural analog of Aladorian, entered Phase II for heart failure with reduced ejection fraction (HFrEF) in 2023. Its trial design emphasizes dual benefits for cardiac and skeletal muscle function—a hallmark of RyR-stabilizing agents [8].
Comprehensive ADME data for Aladorian remain limited to preclinical models due to its research-only status. Available insights derive from in vitro assays and physicochemical profiling:
Absorption & Solubility:Aladorian free acid displays moderate lipophilicity (logP ≈ 2.1), requiring sodium salt conversion for practical use in aqueous systems. Its solubility in DMSO (105 mg/mL) facilitates in vitro testing, while oral bioavailability is unquantified [2] [7].
Metabolic Pathways:Predicted hepatic metabolism involves:
Phase II: Glucuronidation of the carboxylic acid moiety [3] [10].No clinical studies verify human metabolites, though in vitro microsomal stability assays suggest moderate clearance [10].
Distribution & Excretion:
Table 2: Physicochemical and ADME Properties of Aladorian
Property | Aladorian (Free Acid) | Aladorian Sodium Salt |
---|---|---|
CAS No. | 865433-00-7 | 1233219-11-8 |
Molecular Formula | C₁₂H₁₃NO₄S | C₁₂H₁₂NNaO₄S |
Molecular Weight | 267.30 g/mol | 289.28 g/mol |
Solubility (Water) | Low (<1 mg/mL) | High (≥50 mg/mL) |
Solubility (DMSO) | 392.82 mM | N/A |
Predicted LogP | 2.1 | 1.8 |
Primary Excretion Route | Renal | Renal |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7